

# Chavibetol and Propylthiouracil in Thyrotoxicosis: A Comparative Efficacy Analysis

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#### For Immediate Release

This guide provides a detailed comparison of the efficacy of **chavibetol**, a natural phenolic compound, and propylthiouracil (PTU), a conventional antithyroid drug, in preclinical models of thyrotoxicosis. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of their therapeutic potential.

# **Executive Summary**

Thyrotoxicosis, a condition of excessive thyroid hormone levels, requires effective therapeutic intervention. Propylthiouracil (PTU) is a standard-of-care medication, while **chavibetol**, isolated from Piper betel leaves, has emerged as a potential natural alternative. A key preclinical study demonstrates that **chavibetol** exhibits comparable efficacy to PTU in ameliorating thyrotoxicosis in a rat model. Both compounds effectively normalize serum thyroid hormone levels and associated biochemical markers, primarily through the inhibition of thyroid peroxidase.

### **Mechanism of Action**

Propylthiouracil (PTU) is a thiourea-based drug that primarily inhibits thyroid hormone synthesis.[1][2] Its multifaceted mechanism involves:

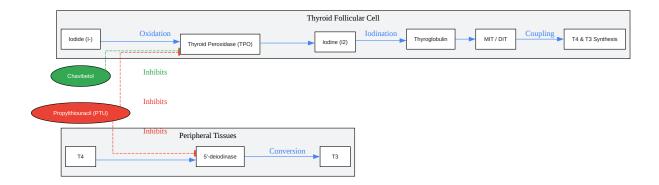
• Inhibition of Thyroid Peroxidase (TPO): PTU blocks the TPO enzyme, which is crucial for the iodination of tyrosine residues on thyroglobulin and the coupling of iodotyrosines to form



thyroxine (T4) and triiodothyronine (T3).[1][2][3]

• Inhibition of 5'-deiodinase: PTU also inhibits the peripheral conversion of T4 to the more potent T3 by blocking the enzyme 5'-deiodinase.[1][2][3]

**Chavibetol**, a phenolic compound, has been shown to correct thyrotoxicosis by targeting thyroid peroxidase.[4][5] Its effects are reported to be very similar to those of PTU, suggesting a primary mechanism involving the inhibition of thyroid hormone synthesis.[4][5][6]



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**Figure 1:** Comparative mechanism of action of **Chavibetol** and PTU.

# **Quantitative Efficacy Comparison**

The following tables summarize the quantitative data from a study by Panda, Sharma, & Kar (2019), comparing the effects of **chavibetol** and PTU in an L-thyroxine-induced thyrotoxicosis rat model.[5]



Table 1: Effects on Serum Thyroid Hormones and TSH

Parameter	Control	L-T4 (Thyrotoxic)	L-T4 + Chavibetol	L-T4 + PTU
Thyroxine (T4) (µg/dL)	3.8 ± 0.12	10.2 ± 0.25	4.1 ± 0.15	3.9 ± 0.11
Triiodothyronine (T3) (ng/dL)	55.4 ± 1.8	135.2 ± 3.5	60.1 ± 2.1	58.7 ± 1.9
Thyrotropin (TSH) (µIU/mL)	2.5 ± 0.08	0.4 ± 0.02	2.1 ± 0.07	2.3 ± 0.06

Table 2: Effects on Hepatic Enzyme Activities

Parameter	Control	L-T4 (Thyrotoxic)	L-T4 + Chavibetol	L-T4 + PTU
5'-mono- deiodinase-I (nmol/mg protein/h)	1.2 ± 0.04	3.5 ± 0.11	1.4 ± 0.05	1.3 ± 0.04
Glucose-6- phosphatase (µmol/mg protein/h)	2.8 ± 0.09	6.1 ± 0.18	3.1 ± 0.10	2.9 ± 0.08
Na+/K+-ATPase (μmol/mg protein/h)	18.5 ± 0.6	35.2 ± 1.1	20.1 ± 0.7	19.4 ± 0.6

Table 3: Effects on Liver Function and Oxidative Stress Markers



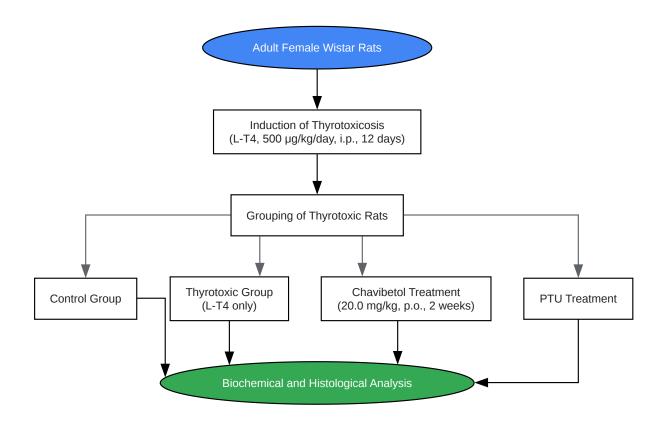
Parameter	Control	L-T4 (Thyrotoxic)	L-T4 + Chavibetol	L-T4 + PTU
Alanine aminotransferase (ALT) (U/L)	45.2 ± 1.5	98.6 ± 3.1	50.3 ± 1.7	48.1 ± 1.6
Aspartate aminotransferase (AST) (U/L)	60.8 ± 2.0	125.4 ± 4.0	65.2 ± 2.2	63.5 ± 2.1
Lipid peroxidation (LPO) (nmol/mg protein)	1.1 ± 0.04	2.8 ± 0.09	1.3 ± 0.05	1.2 ± 0.04

# **Experimental Protocols**

The data presented above was generated using the following experimental design:

- 1. Animal Model of Thyrotoxicosis:
- Species: Adult female Wistar rats.
- Induction of Thyrotoxicosis: L-thyroxine (L-T4) was administered intraperitoneally at a dose of 500 μg/kg/day for 12 days to induce a thyrotoxic state.[5]
- 2. Treatment Regimen:
- Following the induction period, the thyrotoxic rats were divided into treatment groups.
- Chavibetol Group: Received chavibetol at a dose of 20.0 mg/kg, administered orally for 2 weeks.[5]
- Propylthiouracil (PTU) Group: Received PTU as a reference drug.
- A control group and a thyrotoxic (L-T4 only) group were also maintained.





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Figure 2: Workflow of the in vivo thyrotoxicosis model.

#### 3. Biochemical Assays:

- Serum levels of T3, T4, and TSH were measured using enzyme-linked immunosorbent assay (ELISA) kits.[7]
- Hepatic enzyme activities (5'-mono-deiodinase-I, glucose-6-phosphatase, Na+/K+-ATPase)
   were determined using standard spectrophotometric methods.
- Liver function markers (ALT and AST) and lipid peroxidation were also assessed using established protocols.

## Conclusion



The presented data indicates that **chavibetol** demonstrates significant antithyroid and hepatoprotective effects in a preclinical model of thyrotoxicosis, with an efficacy comparable to the established drug, propylthiouracil.[4][5] Both compounds effectively reverse the hormonal and biochemical abnormalities induced by excessive thyroid hormone. These findings suggest that **chavibetol** holds promise as a potential therapeutic agent for the management of thyrotoxicosis, warranting further investigation into its clinical applicability.

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